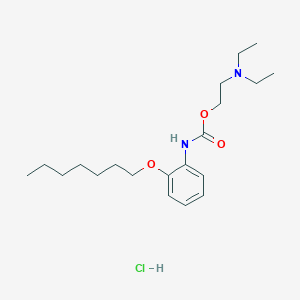

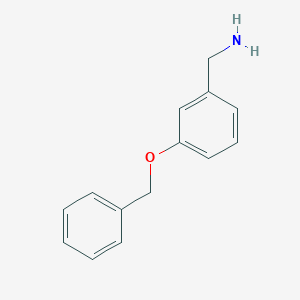

(3-(Benzyloxy)phenyl)methanamine

Overview

Description

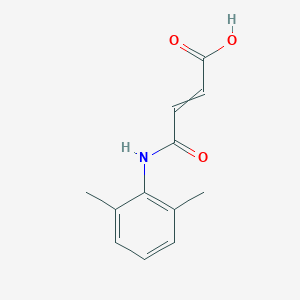

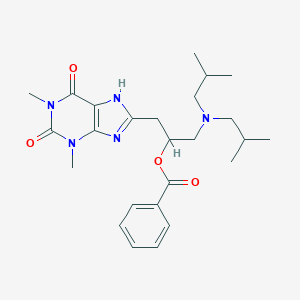

(3-(Benzyloxy)phenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant-like Activity : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound related to (3-(Benzyloxy)phenyl)methanamine, have shown high affinity for serotonin 5-HT1A receptors and exhibit promising antidepressant-like activity (Sniecikowska et al., 2019).

Synthesis and Docking Studies : A study developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a similar structure, allowing for spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).

Potential Alzheimer's Disease Treatment : Derivatives like 3-aryl-1-phenyl-1H-pyrazole show potential as new Alzheimer's disease treatments due to their acetylcholinesterase and selective monoamine oxidase inhibitory properties (Kumar et al., 2013).

Impurity Effects in Benzylation Reactions : In benzylation reactions, an amine side product can act as a catalyst poison in thiourea-catalyzed glycosylations of galactals (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Synthesis of Novel Compounds : Successful synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been achieved, showing the compound's versatility in forming complex structures (Younas, Abdelilah, & Anouar, 2014).

Antibacterial and Antifungal Activity : 1-(1H-Benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibit variable antibacterial and antifungal activity, which could have pharmaceutical applications (Visagaperumal et al., 2010).

Efficient Synthesis Methods : The novel isocyanide-based four-component reaction for producing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanamine derivatives demonstrates an efficient, catalyst-free method for creating these compounds (Ramazani, Rezaei, & Ahmadi, 2012).

Peptide Sequence Stabilization : The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is effective in stabilizing parallel turn conformations in short peptide sequences (Bucci et al., 2018).

Safety and Hazards

The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMBEHWAKBRTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451731 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104566-43-0 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)